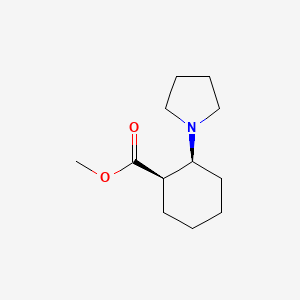
3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a chlorophenyl group, a methyl group, and a phenylthio group attached to the furan ring, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the Paal-Knorr synthesis.
Introduction of Substituents: The chlorophenyl, methyl, and phenylthio groups are introduced through substitution reactions. For example, the chlorophenyl group can be added via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the chlorophenyl group or the furan ring itself, leading to different reduced products.
Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce various reduced derivatives of the original compound.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the development of new materials, including polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chlorophenyl)-2-methylfuran: Lacks the phenylthio group, making it less versatile in certain reactions.
2-Methyl-5-(phenylthio)furan:
3-(2-Chlorophenyl)-5-(phenylthio)furan: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness
3-(2-Chlorophenyl)-2-methyl-5-(phenylthio)furan is unique due to its combination of substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
941270-46-8 |
|---|---|
Formule moléculaire |
C17H13ClOS |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-methyl-5-phenylsulfanylfuran |
InChI |
InChI=1S/C17H13ClOS/c1-12-15(14-9-5-6-10-16(14)18)11-17(19-12)20-13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
PMIJDHVPOGLSRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)SC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


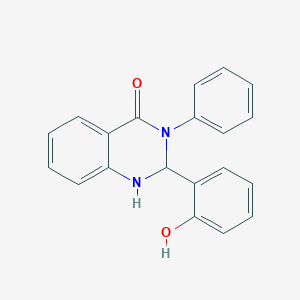
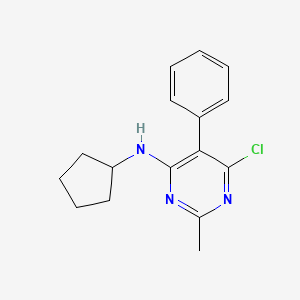
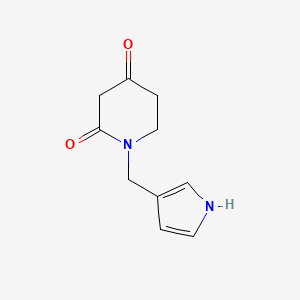
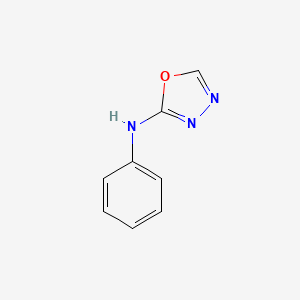
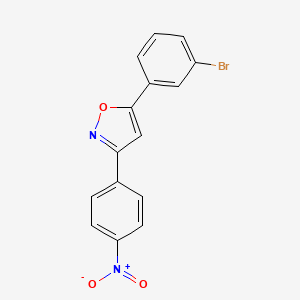
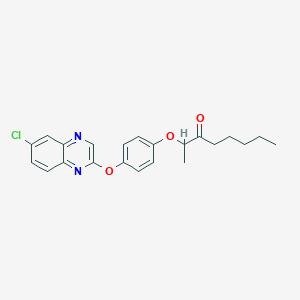
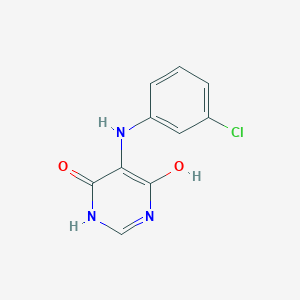
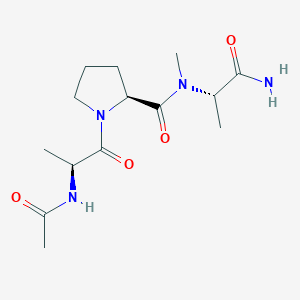

![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
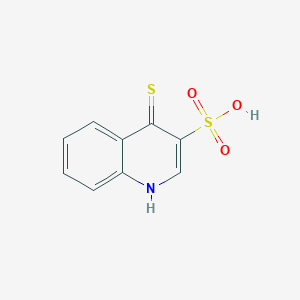
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
